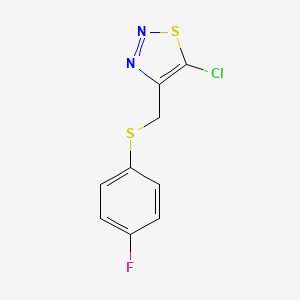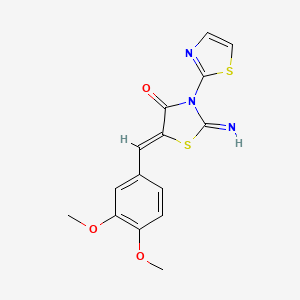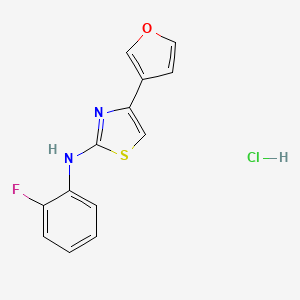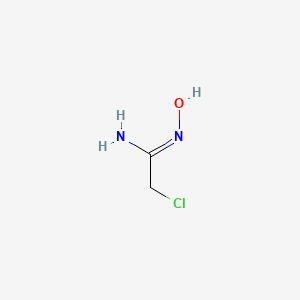
(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .
Synthesis Analysis
Thiadiazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate . Other methods include reactions with thiosemicarbazide and its aryl derivatives, or carbon disulfide .
Molecular Structure Analysis
The molecular structure of thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The exact structure can vary depending on the specific thiadiazole compound.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions due to the presence of reactive nitrogen and sulfur atoms in their structure . These reactions can be used to synthesize a wide range of derivatives with different biological activities .
Scientific Research Applications
Spectroscopic and Theoretical Investigations
Dual Fluorescence Effects : Thiadiazole derivatives, including those related to "(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide," have been studied for their unique dual fluorescence effects, influenced by substituents and molecular aggregation. These effects are crucial for applications in molecular probes and fluorescence methods, enhancing their utility in biology and molecular medicine due to their charge transfer capabilities within molecular structures (Budziak et al., 2019).
Photo-degradation Studies
Thiazole Compounds : Research into thiazole-containing compounds, similar in structure to the chemical , has revealed insights into their photo-degradation behavior. These findings are vital for understanding the stability and degradation pathways of these compounds under various conditions, offering potential applications in pharmaceutical stability and environmental degradation studies (Wu et al., 2007).
Photovoltaic Applications
Solar Cells : Certain thiadiazole derivatives are being explored for their application in dye-sensitized and quantum-dot sensitized solar cells, demonstrating the versatility and potential of thiadiazole compounds in renewable energy technologies. This research contributes to the development of low-cost, high-efficiency solar cells, highlighting the importance of thiadiazole derivatives in enhancing the performance of photovoltaic devices (Rahman et al., 2018).
Structural Characterization
Isostructural Analysis : Studies on isostructural thiadiazole derivatives have provided detailed insights into the molecular conformation and crystallography of these compounds. This information is crucial for the development of new materials and drugs, aiding in the prediction and optimization of their physical and chemical properties (Kariuki et al., 2021).
Antimicrobial Agents
Synthesis for Antimicrobial Activity : Research into thiadiazole derivatives has extended into their potential as antimicrobial agents, demonstrating the broad applicability of these compounds beyond their physical and chemical properties to include biological and medicinal applications (Sah et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiadiazole derivatives, which include “(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide”, have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins .
Pharmacokinetics
Thiadiazoles are known to have relatively good liposolubility, attributed to the presence of the sulfur atom, which may influence their absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some thiadiazole derivatives have displayed anticancer activities in various in vitro and in vivo models .
properties
IUPAC Name |
5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S2/c10-9-8(12-13-15-9)5-14-7-3-1-6(11)2-4-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSGXKQELUTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2686648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
![3-Amino-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B2686650.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)


![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide](/img/no-structure.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)


![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2686668.png)